N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine
Description
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine is a tertiary amine featuring a propyl linker substituted with a dimethylamine group and a 2-amino-5-methylphenoxy moiety. The phenoxy group may enhance solubility or serve as a synthetic intermediate for polyimide precursors, as seen in related phthalimide derivatives .
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-5-6-11(13)12(9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLIPUOBZQKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 2-amino-5-methylphenol with 3-chloropropyl-N,N-dimethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain and Amine Group Variations
(a) N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS 946728-68-3)
- Structure : Ethyl linker instead of propyl; diethylamine replaces dimethylamine.
- Diethylamine’s bulkier substituents may hinder steric interactions in binding pockets .
- Applications: Not explicitly stated, but ethyl-based amines are common in drug discovery for tuning pharmacokinetics.
(b) N,N-Dimethyl-3-chloropropanamine
Aromatic Substitution Patterns
(a) Chlorpheniramine (N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine)
- Structure: Pyridinyl and chlorophenyl groups instead of 2-amino-5-methylphenoxy.
- Impact : The pyridine ring enhances hydrogen bonding and receptor affinity (e.g., histamine H₁ antagonism). The chlorine atom increases metabolic stability.
- Applications : Clinically used as an antihistamine .
(b) N-[3-(2-Amino-4-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946728-44-5)
- Structure: Phenoxy group attached to a phenyl ring; amino and methyl substituents at positions 2 and 3.
- Applications: Not specified, but similar compounds are intermediates in agrochemicals or dyes .
Functional Group Replacements
(a) [3-(N,N-Dimethylamine)propyl]hexadecanamide
- Structure: Amide group replaces phenoxy; long alkyl chain (C16).
- Impact : The amide enables hydrogen bonding, enhancing lubricant additive performance. The alkyl chain increases hydrophobicity, improving film-forming ability.
- Applications : Lubricant additives with antimicrobial and anti-wear properties (97.6% purity via GC/MS) .
(b) Amitriptyline Hydrochloride
- Structure: Tricyclic core with dimethylamino-propyl chain.
- Impact: The rigid tricyclic system enhances serotonin/norepinephrine reuptake inhibition.
- Applications: Antidepressant; highlights the pharmacological relevance of the dimethylamino-propyl motif .
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Antimicrobial Activity : Amide-based analogs (e.g., [3-(N,N-dimethylamine)propyl]hexadecanamide) demonstrate efficacy in vegetable greases, reducing microbial growth by 90% at 1.5% w/w .
- Receptor Binding: The dimethylamino-propyl chain in chlorpheniramine and amitriptyline is critical for H₁ receptor antagonism and monoamine transporter inhibition, respectively .
- Synthetic Utility: Phenoxy-propylamines serve as intermediates for polyimides, with purity >97% achievable via GC/MS-monitored synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
